

Comprehensive Technical Guide: 3-(2,6-Difluorophenoxy)propanenitrile

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Compound of Interest

Compound Name: 3-(2,6-Difluoro-
phenoxy)propanenitrile

Cat. No.: B13081986

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Executive Summary

In modern drug discovery and agrochemical development, the strategic incorporation of fluorine is a highly validated tactic to modulate lipophilicity, metabolic stability, and target binding affinity. 3-(2,6-Difluorophenoxy)propanenitrile is a highly versatile, bifunctional building block. It combines the electron-withdrawing, lipophilic 2,6-difluorophenyl ether moiety with a reactive terminal nitrile, serving as a critical linchpin for synthesizing chromanones, tetrazoles, and primary amines.

This whitepaper provides an in-depth, self-validating guide to the chemical identity, physicochemical causality, and synthetic methodologies associated with this compound.

Chemical Identity & Core Identifiers

To ensure absolute precision in procurement and analytical verification, the core identifiers for 3-(2,6-difluorophenoxy)propanenitrile are summarized below^{[1][2]}.

Identifier / Property	Value
IUPAC Name	3-(2,6-difluorophenoxy)propanenitrile
CAS Registry Number	1379161-50-8
Molecular Formula	C9H7F2NO
Molecular Weight	183.16 g/mol
MDL Number	MFCD18911366
SMILES String	<chem>N#CCCOC1=C(F)C=CC=C1F</chem>

Physicochemical Properties & Electronic Causality

Understanding the reactivity of this molecule requires an analysis of its precursor, 2,6-difluorophenol. The presence of two highly electronegative fluorine atoms at the ortho positions exerts a profound inductive electron-withdrawing effect (-I effect).

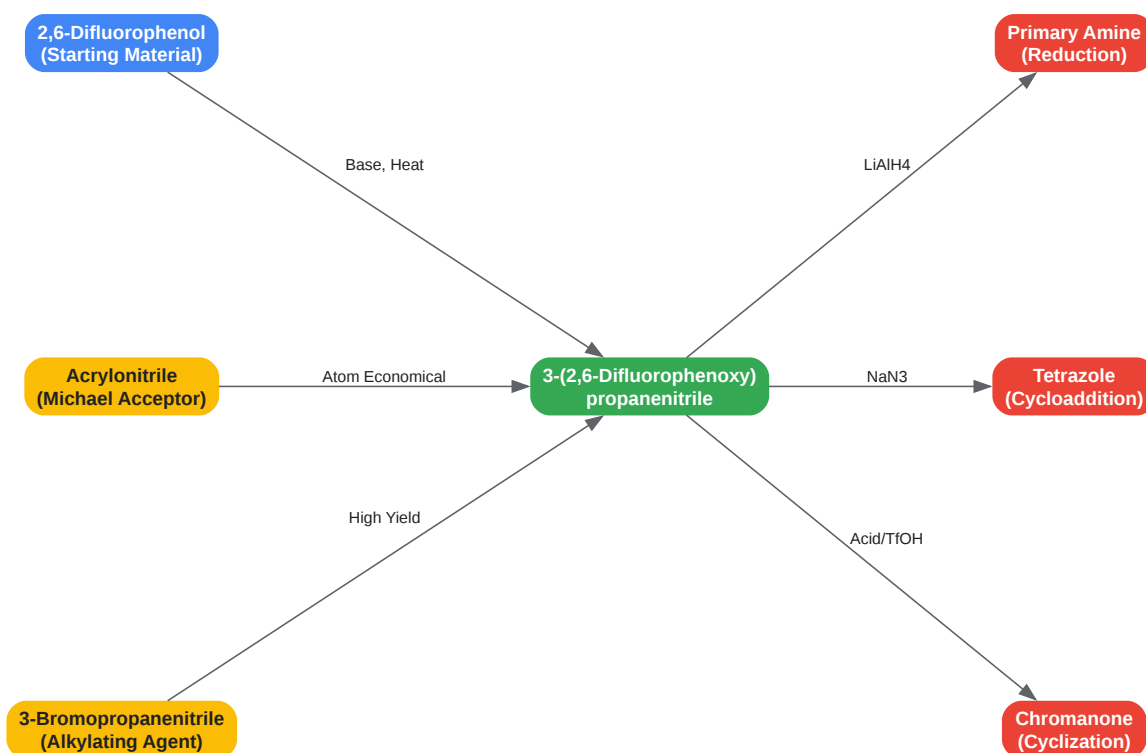
Property	Value (Approx/Calculated)	Causality / Impact on Synthesis
Precursor pKa (2,6-Difluorophenol)	7.12[3]	Significantly more acidic than unsubstituted phenol (pKa 9.81). The resulting phenoxide is easily formed but is a weaker nucleophile[3].
LogP (Predicted)	~1.8 - 2.2	Enhances blood-brain barrier (BBB) penetration when used as a bioisostere[4].
Hydrogen Bond Acceptors	4 (N, O, 2xF)	Modulates protein-ligand interactions in biological targets[4].

Expert Insight: Because the pKa of 2,6-difluorophenol is 7.12, it is easily deprotonated by mild bases (e.g., K_2CO_3). However, the resulting phenoxide anion has reduced electron density at the oxygen atom. This fundamental electronic reality means that standard Michael additions to

acrylonitrile will be sluggish, necessitating higher temperatures, longer reaction times, or more potent phase-transfer catalysts compared to standard phenol alkylations.

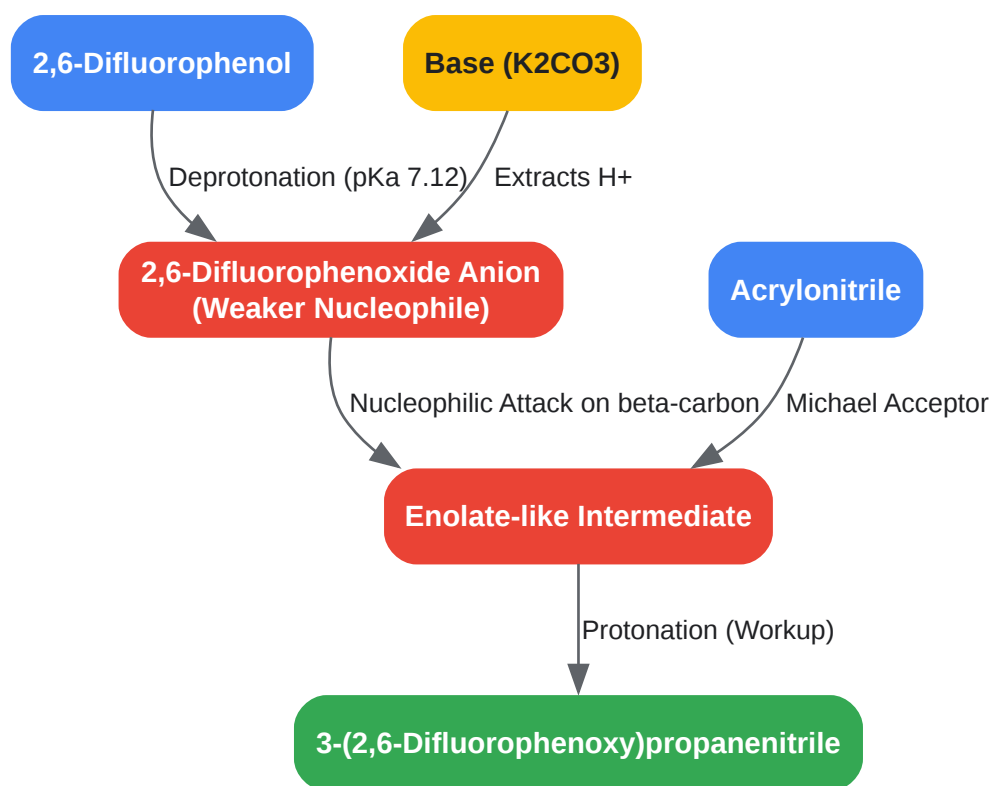
Mechanistic Pathways & Logical Relationships

The synthesis and subsequent functionalization of 3-(2,6-difluorophenoxy)propanenitrile follow distinct logical pathways. Below are the visual representations of the synthetic workflow and the underlying reaction mechanism.



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Synthetic routes to 3-(2,6-difluorophenoxy)propanenitrile and downstream functionalizations.



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Mechanistic pathway of base-catalyzed Michael addition yielding the target propanenitrile.

Synthesis Methodologies

To achieve high yields, chemists must choose between atom-economical Michael addition and robust O-alkylation. Both self-validating protocols are detailed below.

Protocol A: Base-Catalyzed Michael Addition (Atom Economical)

This route utilizes acrylonitrile. Because acrylonitrile is highly susceptible to radical polymerization at elevated temperatures, the addition of a radical inhibitor (hydroquinone) is a mandatory QA step^{[5][6]}.

Reagents:

- 2,6-Difluorophenol (1.0 equiv)

- Acrylonitrile (1.5 equiv)
- Potassium Carbonate (K_2CO_3 , 0.2 equiv - catalytic)
- Hydroquinone (0.01 equiv - polymerization inhibitor)
- Solvent: Neat or minimal Acetonitrile (MeCN)

Step-by-Step Methodology:

- Initiation: Charge a round-bottom flask equipped with a reflux condenser with 2,6-difluorophenol and K_2CO_3 . The mild base easily deprotonates the acidic phenol (pK_a 7.12).
- Inhibition: Add hydroquinone to the mixture. This prevents the acrylonitrile from polymerizing into polyacrylonitrile (PAN) during heating.
- Addition: Dropwise add acrylonitrile at room temperature under an inert N_2 atmosphere.
- Thermal Activation: Heat the reaction mixture to 75–80 °C. Because the 2,6-difluorophenoxide is a deactivated nucleophile, heating for 12–18 hours is required to drive the equilibrium forward[6].
- Quench & Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with 1M NaOH (to remove unreacted phenol) followed by brine.
- Purification: Dry the organic layer over anhydrous Na_2SO_4 , concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure nitrile.

Protocol B: Direct O-Alkylation (High-Yield Alternative)

If the Michael addition stalls due to electronic deactivation, direct S_N2 alkylation utilizing 3-bromopropanenitrile is the preferred alternative.

Step-by-Step Methodology:

- Deprotonation: Dissolve 2,6-difluorophenol (1.0 equiv) in anhydrous DMF (a polar aprotic solvent that maximizes nucleophilicity by leaving the phenoxide unsolvated).

- **Base Addition:** Add K_2CO_3 (1.5 equiv) and stir for 30 minutes at room temperature to ensure complete formation of the phenoxide anion.
- **Alkylation:** Add 3-bromopropanenitrile (1.2 equiv) dropwise.
- **Reaction:** Heat to 60 °C for 6–8 hours. The S_N2 displacement of the bromide is highly favored.
- **Workup:** Quench with ice water to precipitate the product or extract with diethyl ether. Wash the organic layer extensively with water (5x) to remove DMF, dry, and concentrate.

Applications in Drug Discovery & Agrochemicals

The utility of 3-(2,6-difluorophenoxy)propanenitrile lies in its ability to be transformed into high-value pharmacophores:

- **Carboxylic Acid Bioisosteres:** The 2,6-difluorophenoxy group is a documented lipophilic bioisostere for carboxylic acids, mimicking their electronic properties while dramatically increasing BBB penetration[3][4].
- **Tetrazole Synthesis:** The terminal nitrile can be reacted with sodium azide (NaN_3) and ammonium chloride to form a 1H-tetrazole, a metabolically stable acidic pharmacophore[7].
- **Chromanone Scaffolds:** Acid-catalyzed intramolecular cyclization (Houben-Hoesch type reaction) of the corresponding propionic acid derivative yields fluorinated 4-chromanones, which are core structures in numerous natural products and agrochemical agents[6][8].

Analytical Characterization

To validate the success of the synthesis, the following spectroscopic signatures should be confirmed:

- 1H NMR ($CDCl_3$, 400 MHz):
 - A distinct triplet around 4.30 ppm (2H, -O-CH₂-CH₂-CN) corresponding to the methylene protons adjacent to the oxygen.

- A triplet around 2.85 ppm (2H, -O-CH₂-CH₂-CN) for the methylene protons adjacent to the electron-withdrawing nitrile.
- A multiplet around 6.90 - 7.10 ppm (3H, Aromatic) representing the fluorinated aromatic ring.
- ¹⁹F NMR (CDCl₃, 376 MHz): A characteristic signal (typically a multiplet or broad singlet) around -111.0 ppm, confirming the symmetric ortho-fluorine atoms[4].
- Mass Spectrometry (ESI-MS): Expected at m/z 184.1.

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